molecular formula C6H5F2NO B1422638 2-(Difluoromethoxy)pyridine CAS No. 865075-07-6

2-(Difluoromethoxy)pyridine

Cat. No.: B1422638
CAS No.: 865075-07-6
M. Wt: 145.11 g/mol
InChI Key: AIIPLYODDSSCIA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridine is an organic compound with the molecular formula C6H5F2NO. It is a derivative of pyridine, where a difluoromethoxy group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group into the pyridine ring. One common method is the reaction of 2-hydroxypyridine with difluoromethylating agents under basic conditions. For instance, the reaction of 2-hydroxypyridine with difluoromethyl phenyl sulfone in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluorocarbene precursors, such as chlorodifluoromethane, in the presence of strong bases to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(Difluoromethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    2-Difluoromethylpyridine: Similar in structure but with a difluoromethyl group instead of a difluoromethoxy group.

    2-Trifluoromethoxypyridine: Contains a trifluoromethoxy group, which can impart different chemical properties.

    2-Fluoropyridine: A simpler fluorinated pyridine derivative

Uniqueness: 2-(Difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated pyridines. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIPLYODDSSCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705630
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865075-07-6
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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